

Physical properties of methyImelamine derivatives

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Compound of Interest

Compound Name: MethyImelamine

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An In-depth Technical Guide on the Physical Properties of **MethyImelamine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine (2,4,6-triamino-1,3,5-triazine) and its derivatives are a class of nitrogen-rich heterocyclic organic compounds that have found extensive applications, from the production of thermosetting plastics and flame retardants to their use as scaffolds in medicinal chemistry.[1][2] N-methyImelamines, in particular, have gained significant attention as building blocks for modified melamine-formaldehyde resins, which offer the advantage of reducing carcinogenic formaldehyde emissions.[3][4][5] A thorough understanding of the physical properties of these derivatives is crucial for controlling polymerization reactions, designing novel materials, and developing new therapeutic agents.[1][3]

This guide provides a comprehensive overview of the core physical properties of various N-methyImelamine derivatives, detailed experimental protocols for their determination, and workflows for their synthesis and characterization.

Core Physical Properties

The physical properties of **methyImelamine** derivatives are significantly influenced by the number and type of substituent groups (amino, methylamino, and dimethylamino) attached to

the triazine ring.[3][4][5] These substitutions directly impact the potential for hydrogen bonding and the overall basicity of the molecule.

Melting Point

The melting point of **methylnmelamine** derivatives is strongly correlated with the presence of free amino groups. Compounds with more amino groups tend to form extensive intermolecular hydrogen bond networks, leading to higher melting points.[3][5] In many cases, these compounds decompose at the high temperatures required for melting.[3][5] Conversely, derivatives with only methylamino and dimethylamino groups exhibit considerably lower melting points as they do not form such extended hydrogen bond systems.[5] This property is critical for applications requiring processing in a molten state, for which only derivatives with melting points below their decomposition temperature are suitable.[5]

Table 1: Melting Points of N-**Methylnmelamine** Derivatives

Compound Name	Substituents	Melting Point (°C)	Notes
2,4-Diamino-6-(methylamino)-1,3,5-triazine	2x -NH ₂ , 1x -NHMe	>300	Decomposes
2-Amino-4,6-bis(methylamino)-1,3,5-triazine	1x -NH ₂ , 2x -NHMe	258-260	Decomposes
2,4,6-Tris(methylamino)-1,3,5-triazine	3x -NHMe	181-183	No decomposition
2-Amino-4-(dimethylamino)-6-(methylamino)-1,3,5-triazine	1x -NH ₂ , 1x -NMe ₂ , 1x -NHMe	230-232	Decomposes
2,4-Bis(methylamino)-6-(dimethylamino)-1,3,5-triazine	2x -NHMe, 1x -NMe ₂	169-170	No decomposition
2-(Methylamino)-4,6-bis(dimethylamino)-1,3,5-triazine	1x -NHMe, 2x -NMe ₂	134-135	No decomposition
2,4,6-Tris(dimethylamino)-1,3,5-triazine	3x -NMe ₂	165-167	No decomposition

(Data sourced from The Journal of Organic Chemistry, 2016, 81, 4066–4075)[5]

Solubility

The solubility of **methylmelamine** derivatives is also dependent on the substitution pattern. Generally, solubility in polar solvents increases with a higher number of amino and methylamino groups, which can participate in hydrogen bonding with the solvent.[3][4][5] For

instance, 2,4,6-tris(methylamino)-1,3,5-triazine exhibits a water solubility 45 times higher than that of the parent melamine, making it a prime candidate for use in aqueous resin systems.[5]

Table 2: Solubility of N-Methylmelamine Derivatives in Water

Compound Name	Substituents	Solubility Trend
2,4-Diamino-6-(methylamino)-1,3,5-triazine	2x -NH ₂ , 1x -NHMe	Increases with more -NH ₂ and -NHMe groups
2-Amino-4,6-bis(methylamino)-1,3,5-triazine	1x -NH ₂ , 2x -NHMe	Increases with more -NH ₂ and -NHMe groups
2,4,6-Tris(methylamino)-1,3,5-triazine	3x -NHMe	High (45x that of melamine)
2,4-Bis(methylamino)-6-(dimethylamino)-1,3,5-triazine	2x -NHMe, 1x -NMe ₂	Decreases with more -NMe ₂ groups
2-(Methylamino)-4,6-bis(dimethylamino)-1,3,5-triazine	1x -NHMe, 2x -NMe ₂	Decreases with more -NMe ₂ groups
2,4,6-Tris(dimethylamino)-1,3,5-triazine	3x -NMe ₂	Lower solubility

(Qualitative trends sourced from The Journal of Organic Chemistry, 2016, 81, 4066–4075)[5]

Basicity (pK_b Values)

In melamine derivatives, protonation occurs at a nitrogen atom within the triazine ring.[5] The basicity of these compounds is enhanced by the presence of electron-donating methyl groups on the exocyclic nitrogen atoms.[5] Consequently, the pK_b value generally decreases (indicating increased basicity) as the number of methyl groups increases.[5] The lowest pK_b value is observed for 2,4,6-tris(dimethylamino)-1,3,5-triazine, which contains only dimethylamino groups.[5] This property is particularly important in the manufacture of melamine-formaldehyde resins, where pH control is essential for managing the hydroxymethylation and condensation reactions.[5]

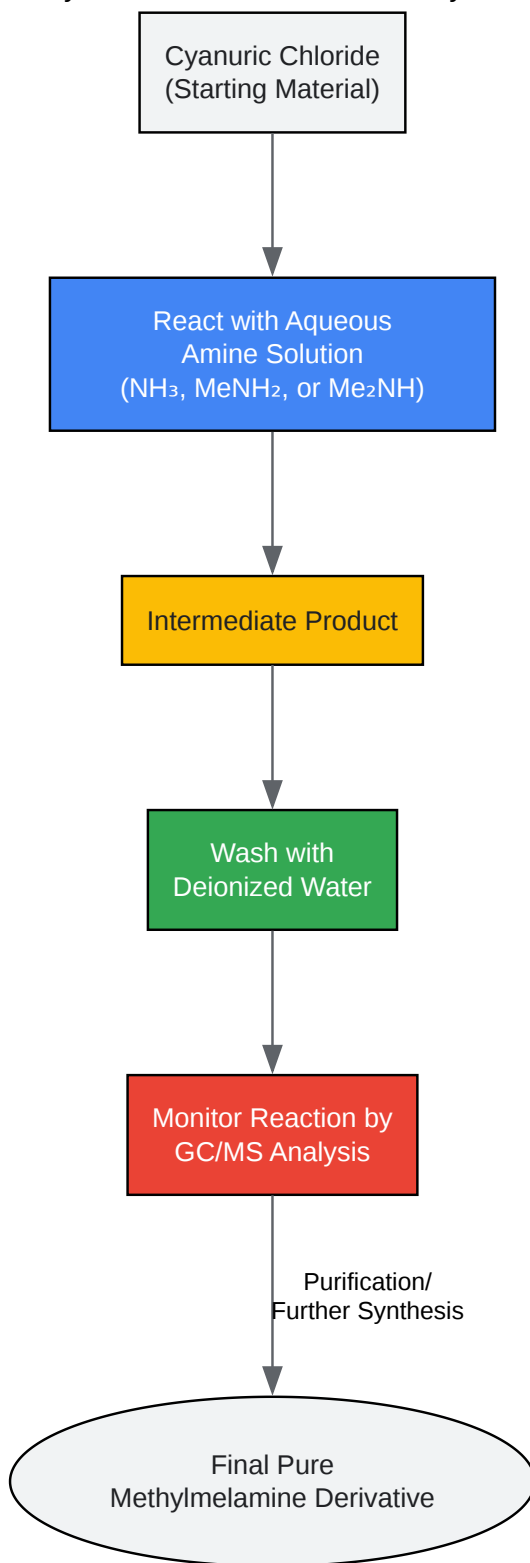
Table 3: pKb Values of N-Methylmelamine Derivatives

Compound Name	Substituents	pKb
2,4-Diamino-6-(methylamino)-1,3,5-triazine	2x -NH ₂ , 1x -NHMe	8.78
2-Amino-4,6-bis(methylamino)-1,3,5-triazine	1x -NH ₂ , 2x -NHMe	8.35
2,4,6-Tris(methylamino)-1,3,5-triazine	3x -NHMe	7.97
2-Amino-4-(dimethylamino)-6-(methylamino)-1,3,5-triazine	1x -NH ₂ , 1x -NMe ₂ , 1x -NHMe	8.16
2,4-Bis(methylamino)-6-(dimethylamino)-1,3,5-triazine	2x -NHMe, 1x -NMe ₂	7.62
2-(Methylamino)-4,6-bis(dimethylamino)-1,3,5-triazine	1x -NHMe, 2x -NMe ₂	7.20
2,4,6-Tris(dimethylamino)-1,3,5-triazine	3x -NMe ₂	6.78

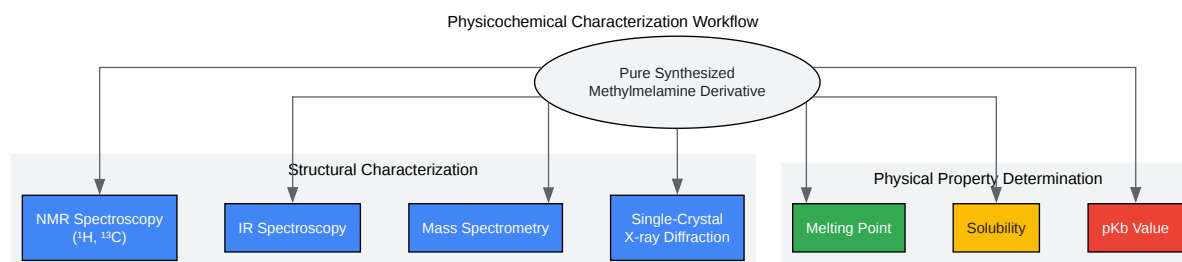
(Data sourced from The Journal of Organic Chemistry, 2016, 81, 4066–4075)[5]

Visualized Workflows

General Synthesis Workflow for N-Methylmelamines

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Caption: General Synthesis Workflow for N-Methylmelamines.



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